2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane
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Overview
Description
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane is a complex organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of the azoxy group (NNO) and the dioxane ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to remove water through chemical reaction or physical sequestration . This method ensures high yields and purity of the final product. The use of zirconium tetrachloride (ZrCl4) as a catalyst has also been reported to be highly efficient for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under mild conditions but can be cleaved by strong oxidizing agents such as perchloric acid (HClO4) in dichloromethane (CH2Cl2) .
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of esters, while reduction can yield alcohols .
Scientific Research Applications
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its therapeutic potential in various medical applications.
Industry: Utilized in the production of polyacetals and other polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane involves its interaction with specific molecular targets and pathways. The azoxy group can interact with DNA and histones, potentially scavenging nuclear material released from damaged cells . Additionally, the compound may function as a calcium-dependent lectin, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
Meldrum’s Acid: Another compound with a 1,3-dioxane ring, known for its high acidity and stability.
Uniqueness
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
137241-21-5 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxan-2-yl)ethyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C8H16N2O3/c1-7(10(11)9-3)8(2)12-5-4-6-13-8/h7H,4-6H2,1-3H3 |
InChI Key |
PMMQPTODOZMNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(OCCCO1)C)[N+](=NC)[O-] |
Origin of Product |
United States |
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